molecular formula C16H14O6 B1623804 2',4',6',3-Tetrahydroxy-4-methoxychalcone CAS No. 75679-30-0

2',4',6',3-Tetrahydroxy-4-methoxychalcone

Cat. No.: B1623804
CAS No.: 75679-30-0
M. Wt: 302.28 g/mol
InChI Key: CMFGBLHCLKLQIG-DUXPYHPUSA-N
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Description

2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are part of the flavonoid family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an acetophenone in the presence of a base. For this compound, the reaction involves 2,4,6-trihydroxyacetophenone and 3-methoxybenzaldehyde .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the Claisen-Schmidt condensation reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

2',4',6',3-Tetrahydroxy-4-methoxychalcone is characterized by its unique flavonoid structure, which includes multiple hydroxyl groups that contribute to its biological activity. The presence of methoxy and hydroxy substituents enhances its solubility and reactivity, making it a valuable compound for further research.

Anticancer Activity

Chalcones, including this compound, have been studied for their potential anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that chalcones can inhibit the proliferation of cancer cells by disrupting the cell cycle. For instance, some derivatives are known to arrest cells at the G2/M phase, leading to reduced tumor growth .
  • Induction of Apoptosis : The compound has been reported to enhance TRAIL-mediated apoptosis in cancer cells, particularly in prostate cancer models . This suggests a potential role in combination therapies aimed at enhancing the efficacy of existing treatments.

Anti-inflammatory Properties

Chalcones are recognized for their anti-inflammatory effects. This compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This inhibition can be crucial for managing conditions characterized by chronic inflammation .

Antimicrobial Activity

Research has indicated that chalcones possess significant antimicrobial properties against a variety of pathogens:

  • Bacterial Inhibition : Studies have reported that certain chalcone derivatives exhibit antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
  • Fungal Activity : Some derivatives have shown antifungal activity against pathogens such as Candida albicans, with IC50 values indicating potent effects even at low concentrations .

Other Pharmacological Effects

Beyond anticancer and antimicrobial properties, this compound has been investigated for additional therapeutic effects:

  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases .
  • Hypocholeretic and Hypotensive Effects : Some studies suggest that chalcone derivatives may exhibit hypocholeretic (cholesterol-lowering) and hypotensive (blood pressure-lowering) effects, making them candidates for cardiovascular disease management .

Case Study 1: Anticancer Mechanism

A study focused on the anticancer effects of various chalcones found that this compound effectively inhibited growth in human hepatocarcinoma cells. The research demonstrated that treatment led to significant apoptosis via caspase activation pathways .

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation, this compound was shown to significantly reduce levels of IL-6 production in cultured cells. This finding underscores its potential as an anti-inflammatory agent in therapeutic applications .

Mechanism of Action

The biological activities of 2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone are attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

  • 2’,4’,4’,6’-Tetrahydroxy-3-methoxychalcone
  • 2′-Hydroxy-3,4,4′,6′-tetramethoxychalcone
  • 6-Fluoro-3,4-dihydroxy-2′,4′-dimethoxychalcone

Comparison: 2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different levels of biological activity and reactivity due to these structural differences .

Biological Activity

2',4',6',3-Tetrahydroxy-4-methoxychalcone (THMC) is a flavonoid compound belonging to the chalcone family, known for its diverse biological activities, particularly in the fields of cancer therapy, anti-inflammatory responses, and antimicrobial properties. This article synthesizes available research findings on the biological activity of THMC, including data tables and case studies.

  • Chemical Formula : C16H14O6
  • Molecular Weight : 302.29 g/mol
  • Chemical Family : Flavonoids

1. Anticancer Properties

THMC has shown promising results in various studies concerning its anticancer properties. Research indicates that chalcones, including THMC, can inhibit cell proliferation and induce apoptosis in cancer cells.

  • Mechanism of Action : THMC inhibits the SIRT1-mediated deacetylation of p53, leading to the hyperacetylation of p53 in cells, which is crucial for tumor suppression .
StudyCell LineEffectCitation
Kahyo et al. (2008)Various Cancer Cell LinesInduces apoptosis via p53 activation
Shin et al. (2011)MG-63 (osteosarcoma)Inhibits IL-6 production

2. Anti-inflammatory Effects

THMC exhibits significant anti-inflammatory activity by modulating pro-inflammatory cytokines. Studies have demonstrated that it can downregulate TNF-α and IL-1β levels in various cell types.

  • Case Study : In a study involving TNF-α-stimulated MG-63 cells, THMC significantly inhibited IL-6 production, suggesting its potential as an anti-inflammatory agent .
CytokineEffect of THMCReference
TNF-αDownregulation
IL-1βDownregulation

3. Antimicrobial Activity

THMC has been evaluated for its antimicrobial properties against various pathogens. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus125 - 250
Pseudomonas aeruginosa100 - 200

Mechanisms Underlying Biological Activities

The biological activities of THMC are attributed to several mechanisms:

  • Cell Cycle Arrest : THMC has been shown to induce cell cycle arrest at the G2/M phase in cancer cells .
  • Antioxidant Activity : Chalcones are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Properties

IUPAC Name

(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h2-8,17,19-21H,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFGBLHCLKLQIG-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432651
Record name Hesperetin chalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75679-30-0
Record name Hesperetin chalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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